cPrPMEDAP
CAS No.: 182798-83-0
Cat. No.: VC0006399
Molecular Formula: C11H17N6O4P
Molecular Weight: 328.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 182798-83-0 |
---|---|
Molecular Formula | C11H17N6O4P |
Molecular Weight | 328.26 g/mol |
IUPAC Name | 2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |
Standard InChI | InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |
Standard InChI Key | PDHWTDJKKJYOGD-UHFFFAOYSA-N |
SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Canonical SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Introduction
Chemical and Structural Properties
cPrPMEDAP is characterized by its molecular formula and a molecular weight of 328.26 g/mol. The compound’s IUPAC name, 2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid, reflects its structural complexity, which includes a cyclopropylamine group attached to a purine base and a phosphonomethoxyethyl side chain . This structure confers a negative charge at physiological pH, limiting its passive diffusion across cellular membranes .
Key Physicochemical Data
Property | Value |
---|---|
CAS Number | 182798-83-0 |
Molecular Formula | |
Molecular Weight | 328.26 g/mol |
Solubility (DMSO) | 10 mg/mL (30.46 mM) |
SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
The phosphonate group enhances stability against enzymatic degradation, while the cyclopropyl moiety directs intracellular activation .
Metabolic Activation and Pharmacological Mechanisms
cPrPMEDAP’s activity depends on a two-step activation process:
Prodrug Hydrolysis
The parent compound GS-9219 is cleaved by lysosomal proteases, particularly cathepsin A, to release cPrPMEDAP conjugated to alanine (cPrPMEDAP-Ala) . This intermediate undergoes spontaneous or enzyme-mediated hydrolysis in acidic environments, yielding free cPrPMEDAP . Lysosomal inhibitors like bafilomycin A disrupt this process, leading to metabolite accumulation and reduced efficacy .
Deamination to PMEG
cPrPMEDAP is deaminated by adenosine deaminase-like (ADAL) protein to form PMEG, which is subsequently phosphorylated to its active diphosphate form (PMEGpp) . PMEGpp inhibits DNA polymerases α, δ, and ε, blocking DNA synthesis and repair . Mutations in ADAL (e.g., H286R, S180N) impair deamination, conferring resistance to cPrPMEDAP and GS-9219 .
Antiproliferative Activity
cPrPMEDAP exhibits potent in vitro activity against transformed cell lines, with an EC50 of 290 nM in HPV-positive SiHa cervical carcinoma cells . Comparative studies reveal selective resistance profiles:
Cell Line | cPrPMEDAP CC50 (μM) | PMEG CC50 (μM) | Doxorubicin CC50 (μM) |
---|---|---|---|
Parental (C33A-WT) | 3.0 | 1.2 | 0.015 |
Resistant (C33A-Res) | >300 | 5.6 | 0.016 |
Resistant cells show >100-fold reduced sensitivity to cPrPMEDAP but retain susceptibility to PMEG, underscoring the critical role of ADAL in prodrug activation .
Therapeutic Applications and Limitations
Pharmacokinetic Challenges
The compound’s negative charge restricts passive diffusion, necessitating prodrug strategies like phosphonoamidate modifications . Renal toxicity from systemic PMEG exposure further complicates clinical translation .
Research Findings and Clinical Implications
Resistance Mechanisms
ADAL mutations in resistant cell lines (e.g., C33A-Res) reduce deaminase activity by >90%, highlighting ADAL as a biomarker for cPrPMEDAP responsiveness . Transfection of wild-type ADAL restores drug sensitivity, validating this enzyme as a therapeutic target .
Synergistic Strategies
Co-administration with lysosomotropic agents (e.g., chloroquine) enhances cPrPMEDAP activation by 8-fold, offering a pathway to overcome pharmacokinetic barriers .
Future Directions
-
Prodrug Optimization: Modifying cPrPMEDAP’s phosphonoamidate groups to improve tissue-specific delivery.
-
ADAL Inhibitor Screening: Identifying small molecules to potentiate cPrPMEDAP activation in resistant malignancies.
-
Combination Therapies: Pairing cPrPMEDAP with immune checkpoint inhibitors to enhance antitumor immune responses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume